2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one
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Overview
Description
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with a chlorinated propylidene group and a tri(propan-2-yl)silyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The silyl ether group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and other derivatives, depending on the specific reaction pathway .
Scientific Research Applications
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to participate in multiple pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Shares the chlorinated propyl group but lacks the cyclopentanone and silyl ether moieties.
Triisopropylsilyl Chloride: Contains the tri(propan-2-yl)silyl group but differs in overall structure and reactivity.
Uniqueness
2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
868701-08-0 |
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Molecular Formula |
C17H31ClO2Si |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
2-[1-chloro-3-tri(propan-2-yl)silyloxypropylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H31ClO2Si/c1-12(2)21(13(3)4,14(5)6)20-11-10-16(18)15-8-7-9-17(15)19/h12-14H,7-11H2,1-6H3 |
InChI Key |
CRVRRPSVAFBABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCC(=C1CCCC1=O)Cl |
Origin of Product |
United States |
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